
N,N'-bis(2-thienylmethylene)-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is a Schiff base compound formed by the condensation of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene. Schiff bases are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves the reaction of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-thienylmethylene)-1,2-benzenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves its ability to coordinate with metal ions through the nitrogen atoms of the imine groups and the sulfur atoms of the thiophene rings. This coordination can alter the electronic properties of the metal ions, leading to various catalytic and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(2-thienylmethylene)-1,3-benzenediamine
- N,N’-bis(2-thienylmethylene)-1,4-benzenediamine
- N,N’-bis(2-thienylmethylene)-1,2-ethanediamine
Uniqueness
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is unique due to its specific molecular structure, which allows for the formation of stable complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C16H12N2S2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C16H12N2S2/c1-2-8-16(18-12-14-6-4-10-20-14)15(7-1)17-11-13-5-3-9-19-13/h1-12H |
Clave InChI |
OLFOYTNOPFTZAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=CC2=CC=CS2)N=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


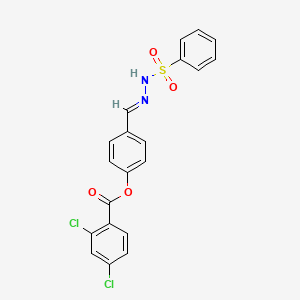
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042747.png)

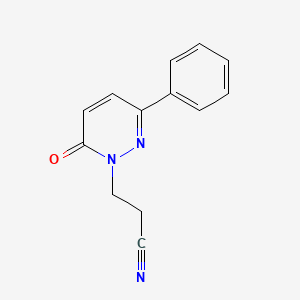

![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)
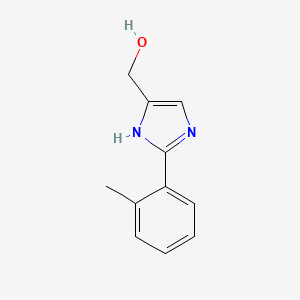
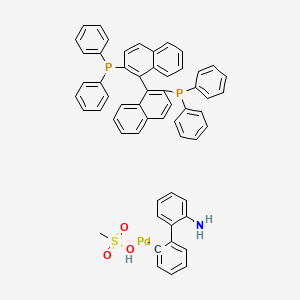
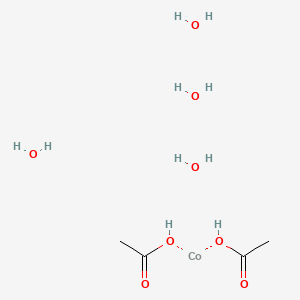
![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)
